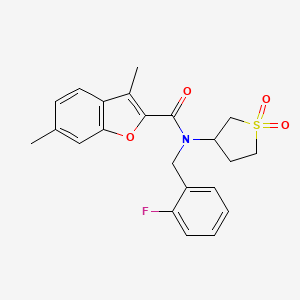

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Description

This compound is a benzofuran-2-carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety and a 2-fluorobenzyl substituent. The 3,6-dimethyl groups on the benzofuran core enhance steric and electronic stability, while the sulfone group contributes to metabolic resistance and improved solubility compared to non-oxidized thiophene analogs. Though specific pharmacological data are unavailable in the provided evidence, its structural design aligns with trends in medicinal chemistry for optimizing target binding and pharmacokinetics .

Properties

Molecular Formula |

C22H22FNO4S |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C22H22FNO4S/c1-14-7-8-18-15(2)21(28-20(18)11-14)22(25)24(17-9-10-29(26,27)13-17)12-16-5-3-4-6-19(16)23/h3-8,11,17H,9-10,12-13H2,1-2H3 |

InChI Key |

PNZDAUHHNYASBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate alkyne under acidic conditions.

Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable nucleophile.

Formation of the Carboxamide Linkage: The carboxamide linkage can be formed through an amide coupling reaction between the benzofuran derivative and an amine precursor.

Incorporation of the Tetrahydrothiophene Group: The tetrahydrothiophene group can be introduced through a nucleophilic substitution reaction, followed by oxidation to form the 1,1-dioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide has several potential scientific research applications:

Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Research: The compound may be used as a tool to study biological processes and pathways, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs (Table 1) based on substituent variations, which critically influence physicochemical and pharmacological properties.

Table 1: Structural Comparison of Key Analogs

Substituent Effects on Pharmacokinetics

- Fluorine vs. Ethoxy Benzyl Groups : The 2-fluorobenzyl group in the target compound improves metabolic stability compared to the 4-ethoxybenzyl analog (). Fluorine’s electron-withdrawing nature reduces cytochrome P450-mediated oxidation, whereas the ethoxy group may undergo O-dealkylation, increasing metabolic liability .

- Furan-2-ylmethyl vs. Aromatic Benzyl : The furan-2-ylmethyl substituent () introduces a heteroaromatic ring, reducing lipophilicity (cLogP ~2.5 estimated) compared to the 2-fluorobenzyl analog (cLogP ~3.2). This may enhance aqueous solubility but reduce membrane permeability .

Benzofuran Core Modifications

- 3,6-Dimethyl vs. In contrast, the 3-methyl analog () lacks protection at C6, increasing susceptibility to hydroxylation .

- 5-Cyclopropyl Substitution () : The cyclopropyl group in the analog from introduces conformational rigidity, which may improve target binding affinity but reduce solubility due to increased hydrophobicity .

Halogen and Heteroatom Effects

- Bromine in : The 4-bromophenyl group enhances halogen bonding with target proteins, improving potency. However, bromine’s larger atomic radius may increase molecular weight and reduce bioavailability compared to fluorine .

- Sulfone Group Consistency : All analogs retain the 1,1-dioxidotetrahydrothiophen-3-yl moiety, which stabilizes the thiophene ring against metabolic reduction and improves solubility via polar sulfone interactions .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene ring and various functional groups, suggest promising biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 345.42 g/mol. The presence of the tetrahydrothiophene ring contributes to its reactivity and biological activity. The fluorobenzyl moiety is expected to enhance interactions with biological targets due to the electronegative nature of fluorine.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.42 g/mol |

| Structural Features | Tetrahydrothiophene ring, fluorobenzyl group |

Biological Activity

Preliminary studies indicate that this compound exhibits multiple biological activities, including:

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, suggesting its role as a potential anticancer agent.

- Antimicrobial Properties : The compound's structure may confer antimicrobial activity. Initial tests indicated effectiveness against certain bacterial strains.

- Apoptotic Induction : Similar compounds have been documented to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .

The mechanisms underlying the biological activities of this compound may involve:

- ROS Generation : Increased levels of ROS can lead to oxidative stress, triggering apoptosis in cancer cells.

- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential can result in cytochrome C release and subsequent caspase activation .

- Target Interaction : The compound may interact with specific proteins or enzymes involved in cellular signaling pathways.

Anticancer Activity

In a study evaluating the anticancer potential of benzofuran derivatives, it was found that compounds with similar structural features exhibited significant cytotoxicity against Erlich ascites carcinoma (EAC) cells. The presence of specific functional groups was critical for enhancing binding interactions with the target sites .

Apoptosis Induction

Research on benzofuran derivatives revealed that some compounds could induce apoptosis through both extrinsic and intrinsic pathways. The Annexin V-FITC assay indicated that exposure to these compounds resulted in increased phosphatidylserine exposure on cell membranes, a hallmark of early apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.